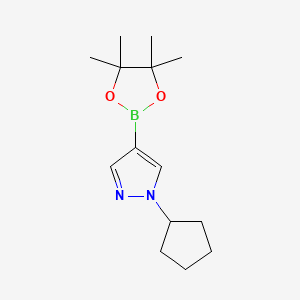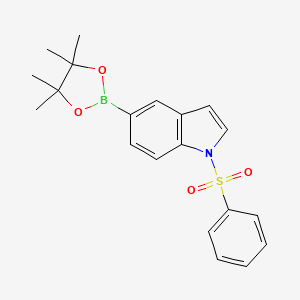
Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is a complex organic compound featuring a boronate ester group. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronate ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Mecanismo De Acción
Target of Action
The primary target of Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, also known as 4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester, is the carbon-carbon bond formation in organic compounds. This compound is a boronate ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound acts as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound) with organic halides . The compound donates its organoboron group to the palladium catalyst, which then forms a new carbon-carbon bond with the organic halide .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical synthesis pathways. It enables the formation of complex organic compounds from simpler ones, thus affecting the synthesis pathways of various biologically active compounds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction requires a palladium catalyst and a base . The reaction is typically performed in an inert atmosphere to prevent oxidation . The compound is also sensitive to moisture , so it must be stored in dry conditions. Temperature can also affect the reaction rate and the stability of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the following steps:
Formation of the Boronate Ester: The initial step involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst to form 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Carbamate Formation: The boronate ester is then reacted with benzyl isocyanate and isopropyl alcohol under mild conditions to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.
Oxidation: The boronate ester group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions, including amines and alcohols.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation of the boronate ester.
Substituted Carbamates: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, this compound is used as an intermediate in the synthesis of complex molecules. Its boronate ester group is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and organic materials.
Biology and Medicine
In medicinal chemistry, derivatives of this compound can be used to develop new drugs. The carbamate group is a common functional group in many pharmaceuticals, providing stability and bioavailability to the molecules.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another boronate ester used in Suzuki-Miyaura coupling.
Bis(pinacolato)diboron: A common reagent for introducing boronate ester groups.
N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in similar synthetic applications.
Uniqueness
Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is unique due to its combination of a boronate ester and a carbamate group, which provides versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to simpler boronate esters or carbamates alone.
Propiedades
IUPAC Name |
benzyl N-propan-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30BNO4/c1-17(2)25(21(26)27-16-18-10-8-7-9-11-18)20-14-12-19(13-15-20)24-28-22(3,4)23(5,6)29-24/h7-15,17H,16H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYYIBJOEDMKPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C(C)C)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682341 |
Source


|
| Record name | Benzyl propan-2-yl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-23-2 |
Source


|
| Record name | Benzyl propan-2-yl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B578652.png)



![6-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane]](/img/structure/B578656.png)



